

In-Depth Technical Guide: SBC-110736, a Small Molecule Inhibitor of PCSK9

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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659

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Abstract

SBC-110736 is a novel small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), **SBC-110736** has demonstrated the potential to significantly lower circulating low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the known properties of **SBC-110736**, including its mechanism of action, physicochemical characteristics, and preclinical efficacy. Detailed experimental methodologies, where publicly available, are also presented to support further research and development efforts.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a validated therapeutic target for the management of hypercholesterolemia. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.^{[1][2]} This reduction in LDLR density leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction preserves LDLR recycling to the cell surface, thereby enhancing LDL-C uptake from the bloodstream.^{[1][2]}

While monoclonal antibodies have proven to be effective PCSK9 inhibitors, there is a compelling interest in the development of orally bioavailable small molecule inhibitors. **SBC-110736** is one such molecule, identified as a potent inhibitor of PCSK9.[3][4] This document consolidates the available technical information on **SBC-110736** to serve as a resource for the scientific community.

Physicochemical Properties of SBC-110736

A summary of the key physicochemical properties of **SBC-110736** is provided in the table below. This information is crucial for its handling, formulation, and interpretation of experimental results.

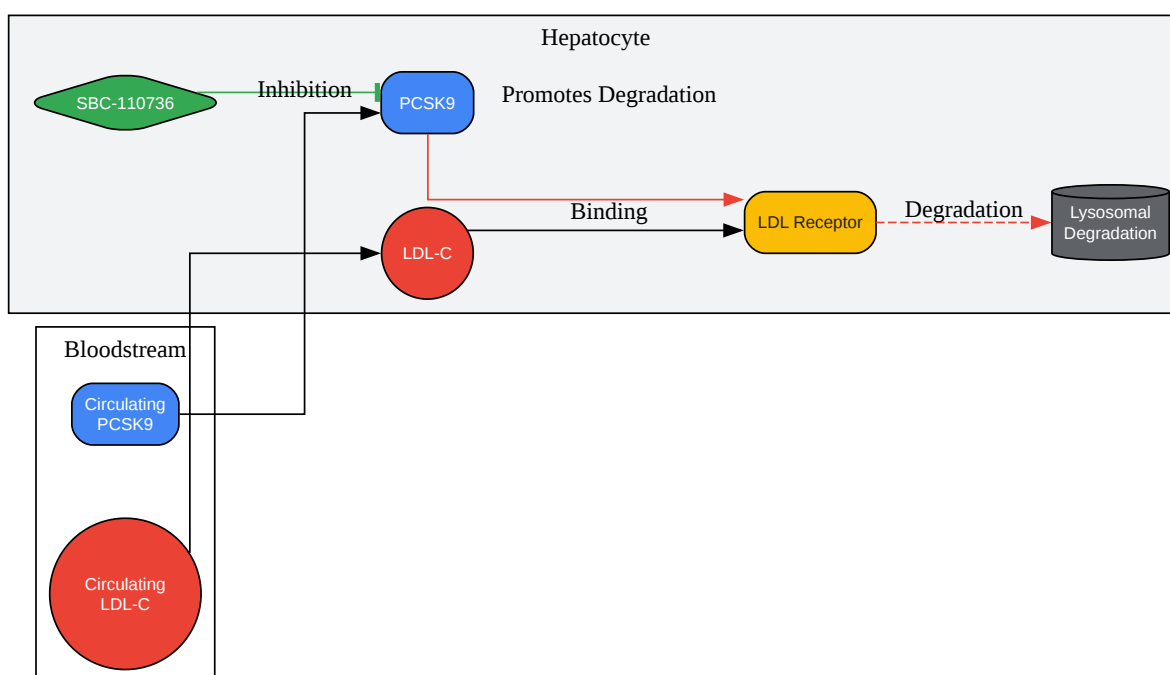
Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₇ N ₃ O ₂	[3]
Molecular Weight	413.51 g/mol	[3]
CAS Number	1629166-02-4	[3]
Appearance	White to off-white solid	[3]
Solubility	≥ 100 mg/mL in DMSO	[3]
SMILES	<chem>CC(NC1=CC=C(C(N2C(C3=C C=CC=C3)CN(C4=CC=C(C)C =C4)CC2)=O)C=C1)=O</chem>	[3]

Table 1: Physicochemical Properties of **SBC-110736**

Mechanism of Action

SBC-110736 functions as an inhibitor of the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, **SBC-110736** is believed to allosterically or directly block the site of interaction with the LDLR, preventing the formation of the PCSK9-LDLR complex. This inhibitory action rescues LDLRs from degradation, leading to their increased cell surface expression and enhanced clearance of LDL-C.

In addition to its role in cholesterol metabolism, emerging evidence suggests that PCSK9 may be involved in other cellular processes. **SBC-110736** has been reported to inhibit the UVB-induced activation of the cGAS-STING pathway in macrophages, suggesting a potential role in modulating inflammatory responses.



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Caption: Signaling pathway of PCSK9 inhibition by **SBC-110736**.

Preclinical Efficacy

In Vivo Cholesterol Reduction

The primary preclinical evidence for the efficacy of **SBC-110736** comes from an in vivo study in a murine model of hypercholesterolemia.

Parameter	Result	Reference
Model	Male C57BL/6 mice on a high-fat diet	[3]
Treatment Duration	Two weeks	[3]
Total Cholesterol Reduction	38% mean reduction compared to high-fat diet controls	[3]
Return to Normal Levels	50% mean reduction towards cholesterol levels of mice on a regular diet	[3]

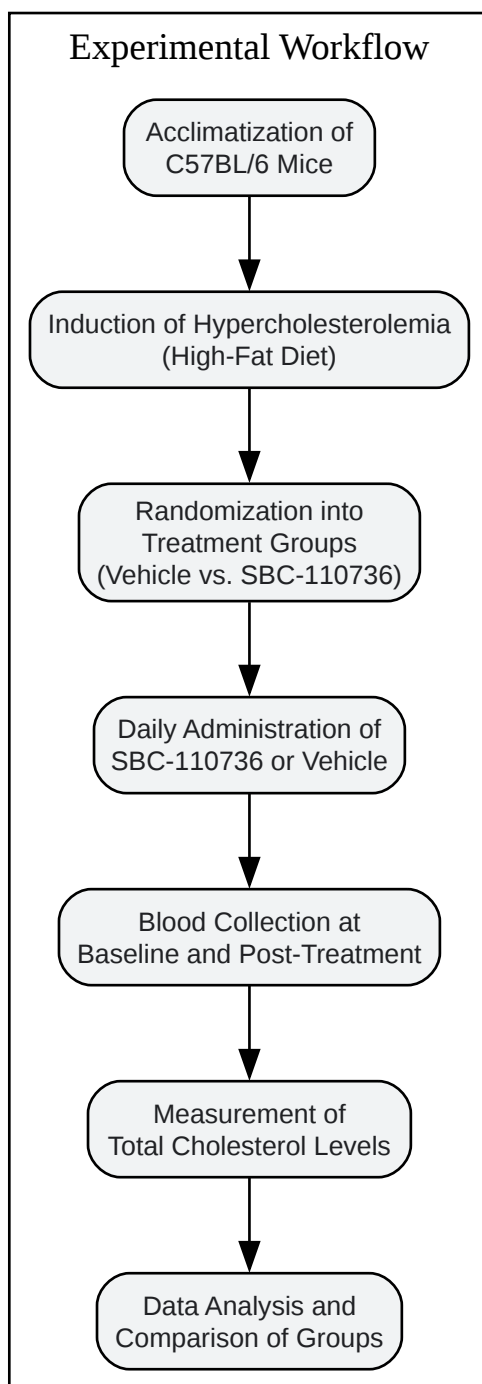
Table 2: In Vivo Efficacy of **SBC-110736** in Mice

Experimental Protocols

Detailed experimental protocols for the characterization of **SBC-110736** are not extensively available in the public domain. The information is primarily derived from patent literature (WO2014150395A1), which often provides general rather than step-by-step procedures.[3] The following represents a generalized workflow based on standard methodologies in the field.

General In Vivo Efficacy Study Workflow

The in vivo study cited for **SBC-110736** likely followed a workflow similar to the one outlined below.

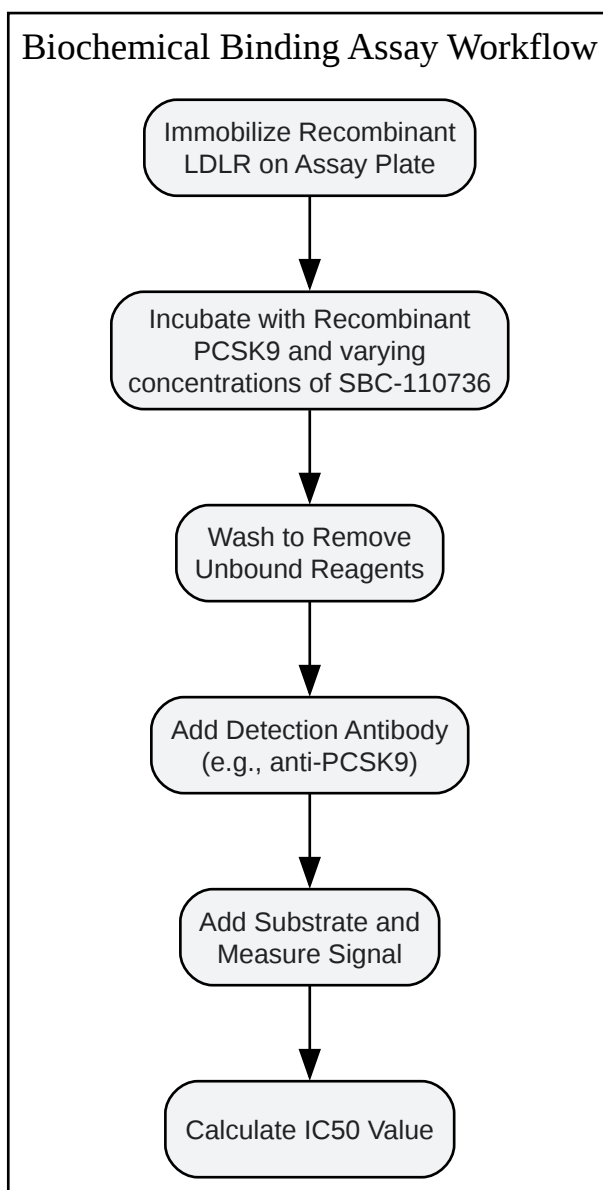


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Caption: Generalized workflow for an in vivo cholesterol reduction study.

PCSK9-LDLR Interaction Assay (General Protocol)

While the specific assay used for **SBC-110736** is not detailed, a common method to assess the inhibition of the PCSK9-LDLR interaction is a biochemical binding assay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



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Caption: Generalized workflow for a PCSK9-LDLR binding assay.

Synthesis

The synthesis of **SBC-110736** is described in the patent literature (WO2014150395A1). A general procedure for the final step involves the coupling of key intermediates. Researchers should refer to the patent for a more detailed synthetic route and characterization of intermediates.

Conclusion and Future Directions

SBC-110736 is a promising small molecule inhibitor of PCSK9 with demonstrated in vivo efficacy in reducing cholesterol levels in a preclinical model. Its oral bioavailability would represent a significant advantage over the currently available monoclonal antibody therapies. However, a substantial amount of further research is required to fully characterize its pharmacological profile. Key future directions include:

- Determination of the precise binding site and mode of inhibition on PCSK9.
- Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
- In-depth safety and toxicology assessments.
- Evaluation of efficacy in a broader range of preclinical models, including those more relevant to human disease.
- Optimization of the chemical scaffold to improve potency, selectivity, and drug-like properties.

The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in advancing the development of **SBC-110736** and other small molecule PCSK9 inhibitors. Further disclosure of detailed experimental data will be crucial for accelerating progress in this field.

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